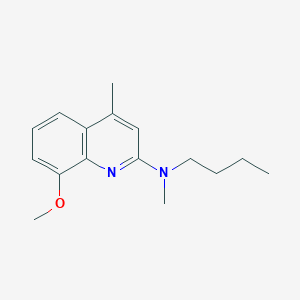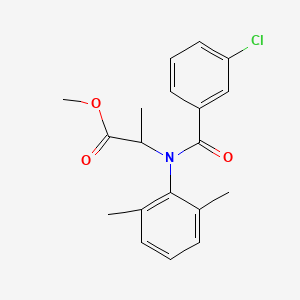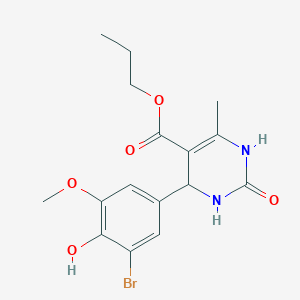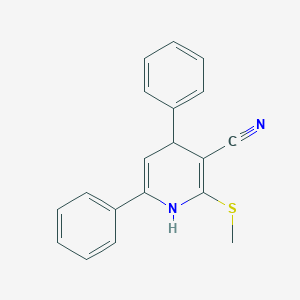![molecular formula C24H19Cl2N3O4 B5218706 2-(2,4-dichlorophenyl)-3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5218706.png)
2-(2,4-dichlorophenyl)-3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenyl)-3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone, also known as AG-1478, is a synthetic compound that is widely used in scientific research. It is a selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in the regulation of cell growth, differentiation, and survival.
科学研究应用
2-(2,4-dichlorophenyl)-3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone has been extensively used in scientific research as a tool to study the role of EGFR in various biological processes. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. This compound has also been used to study the role of EGFR in the development of the nervous system, as well as in wound healing and tissue repair.
作用机制
2-(2,4-dichlorophenyl)-3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone selectively binds to the ATP-binding site of EGFR tyrosine kinase, preventing its activation and downstream signaling. This leads to the inhibition of cell growth and proliferation, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. It inhibits the phosphorylation of EGFR and its downstream signaling molecules, such as AKT and ERK, leading to the inhibition of cell growth and proliferation. This compound also induces apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, as well as the formation of new blood vessels.
实验室实验的优点和局限性
2-(2,4-dichlorophenyl)-3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone has several advantages for lab experiments. It is a highly selective inhibitor of EGFR tyrosine kinase, which allows for the specific study of EGFR signaling pathways. This compound is also relatively stable and easy to use in vitro and in vivo experiments. However, there are also some limitations to the use of this compound. It has poor solubility in water and some organic solvents, which can limit its use in certain experiments. In addition, this compound has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for the use of 2-(2,4-dichlorophenyl)-3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone in scientific research. One potential direction is the development of more potent and selective inhibitors of EGFR tyrosine kinase, which could be used for cancer therapy. Another direction is the study of the role of EGFR in other biological processes, such as inflammation and immunity. Finally, the use of this compound in combination with other drugs or therapies could also be explored as a potential way to improve cancer treatment outcomes.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research to study the role of EGFR in various biological processes. Its selective inhibition of EGFR tyrosine kinase makes it a valuable tool for the study of EGFR signaling pathways. This compound has shown promise as a potential cancer therapy, and its use in combination with other drugs or therapies could be explored further. Future research directions for this compound include the development of more potent and selective inhibitors of EGFR tyrosine kinase and the study of the role of EGFR in other biological processes.
合成方法
2-(2,4-dichlorophenyl)-3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone can be synthesized by a multistep process involving the reaction of 2,4-dichlorophenyl isocyanate with 3-(4-methyl-2-nitrophenoxy)propylamine, followed by cyclization with phosphoryl chloride and triethylamine. The final product is obtained by recrystallization from ethanol.
属性
IUPAC Name |
2-(2,4-dichlorophenyl)-3-[3-(4-methyl-2-nitrophenoxy)propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2N3O4/c1-15-7-10-22(21(13-15)29(31)32)33-12-4-11-28-23(17-9-8-16(25)14-19(17)26)27-20-6-3-2-5-18(20)24(28)30/h2-3,5-10,13-14H,4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWMAYXLTGPLNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2C(=NC3=CC=CC=C3C2=O)C4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5218624.png)

![8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline](/img/structure/B5218637.png)
![3-[4-oxo-4-(4-phenyl-1-piperazinyl)butyl]-1H-indole](/img/structure/B5218644.png)



![5-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5218689.png)
![4-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]butanamide](/img/structure/B5218691.png)
![ethyl 4-({4-[(acetylamino)sulfonyl]phenyl}amino)-4-oxo-2-butenoate](/img/structure/B5218701.png)

![N-(4-bromophenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5218716.png)
![N-(4-methoxyphenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5218724.png)
![methyl 2-chloro-5-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B5218727.png)